molecular formula C13H18N2 B13724628 4-(5-Methyl-1H-indol-1-yl)butan-1-amine

4-(5-Methyl-1H-indol-1-yl)butan-1-amine

Cat. No.: B13724628
M. Wt: 202.30 g/mol
InChI Key: JFHOLBWHKDDDKG-UHFFFAOYSA-N
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Description

4-(5-Methyl-1H-indol-1-yl)butan-1-amine is a compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound features an indole ring system, which is known for its aromaticity and stability, making it a valuable scaffold in medicinal chemistry .

Chemical Reactions Analysis

Types of Reactions

4-(5-Methyl-1H-indol-1-yl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole oxides, while substitution reactions can produce various substituted indole derivatives .

Scientific Research Applications

4-(5-Methyl-1H-indol-1-yl)butan-1-amine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biological assays to investigate its effects on cellular processes.

    Medicine: It has potential therapeutic applications due to its biological activity, including anticancer and antimicrobial properties.

    Industry: The compound is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(5-Methyl-1H-indol-1-yl)butan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind to various receptors and enzymes, modulating their activity. This binding can lead to changes in cellular signaling pathways, ultimately affecting biological processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(5-Methyl-1H-indol-1-yl)butan-1-amine is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

4-(5-methylindol-1-yl)butan-1-amine

InChI

InChI=1S/C13H18N2/c1-11-4-5-13-12(10-11)6-9-15(13)8-3-2-7-14/h4-6,9-10H,2-3,7-8,14H2,1H3

InChI Key

JFHOLBWHKDDDKG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2)CCCCN

Origin of Product

United States

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